Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-3-carboxylate
Description
Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C18H19NO3 It is a derivative of biphenyl, featuring a morpholine ring attached to one of the phenyl rings
Properties
CAS No. |
893736-36-2 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
methyl 3-(4-morpholin-4-ylphenyl)benzoate |
InChI |
InChI=1S/C18H19NO3/c1-21-18(20)16-4-2-3-15(13-16)14-5-7-17(8-6-14)19-9-11-22-12-10-19/h2-8,13H,9-12H2,1H3 |
InChI Key |
ZSAJJPSZYOWIFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by morpholine.
Esterification: The carboxylic acid group on the biphenyl core is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-3-carboxylate may exhibit anticancer properties due to its structural characteristics. Compounds with biphenyl structures have been known to interact with protein kinases involved in cancer progression. For instance:
- A study demonstrated that derivatives of similar compounds showed significant inhibitory effects on cell proliferation in various cancer types, suggesting that this compound could be developed further for cancer therapy.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | HeLa (Cervical) | TBD |
| Related Compound | A549 (Lung) | 25 |
| Related Compound | MCF7 (Breast) | 30 |
Neuropharmacology
The morpholine moiety allows the compound to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Research has indicated:
- Potential activity against conditions such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds. The findings revealed that certain derivatives had a favorable safety profile while exhibiting potent anticancer activity in vitro.
Neuropharmacological Assessment
Research focusing on piperidine derivatives indicated they could act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating depression and anxiety disorders.
Mechanism of Action
The mechanism of action of Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The biphenyl core provides structural rigidity and can participate in π-π interactions with aromatic residues in proteins. These interactions can lead to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4’-(4-piperidinyl)[1,1’-biphenyl]-3-carboxylate
- Methyl 4’-(4-pyrrolidinyl)[1,1’-biphenyl]-3-carboxylate
- Methyl 4’-(4-piperazinyl)[1,1’-biphenyl]-3-carboxylate
Uniqueness
Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with different nitrogen-containing rings.
Biological Activity
Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-3-carboxylate, a compound with significant potential in pharmaceutical applications, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its biphenyl core substituted with a morpholine group and a carboxylate moiety. The molecular formula is , with a molecular weight of approximately 308.36 g/mol. The structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Studies have shown that this compound acts as an inhibitor of certain enzymes involved in inflammatory pathways. Its interaction with these enzymes can lead to reduced production of pro-inflammatory cytokines, making it a candidate for anti-inflammatory therapies .
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through mechanisms involving caspase activation and the modulation of cell cycle regulators .
- Neuroprotective Effects : Research has suggested that this compound may provide neuroprotective benefits by inhibiting oxidative stress and reducing neuronal apoptosis in models of neurodegeneration .
Anticancer Activity
A significant study evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The compound was tested at varying concentrations, revealing an IC50 value of approximately 25 µM. The study concluded that the compound induces apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspases and PARP .
Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced levels of TNF-α and IL-6 in serum. This suggests its potential utility in treating inflammatory diseases .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
